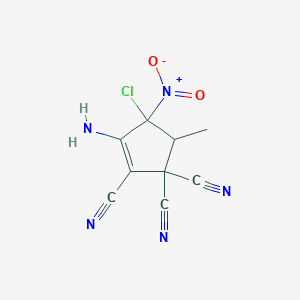
2-氯-3-肼基吡啶
描述
Synthesis Analysis
The synthesis of 2-Chloro-3-hydrazinylpyridine involves the substitution reactions of 2-chloro-3-cyanopyridines, which are readily replaced by various amines including hydrazine, to give hydrazinopyridines (Bomika et al., 1976). Additionally, 2,3-Dichloropyridine can be synthesized from 3-aminopyridine and then reacted with hydrazine to produce 3-chloro-2-hydrazinopyridine by electrophilic substitution (Zhang Zhong-tao, 2011).
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydrazinylpyridine derivatives has been analyzed through various spectroscopic methods. For instance, 2-hydrazinopyridine derivatives have been structurally characterized using X-ray diffraction and other spectroscopic techniques (Tranfić et al., 2011). These analyses reveal the structural peculiarities of these compounds, such as hydrogen bonding and electronic interactions.
Chemical Reactions and Properties
The reactivity of 2-Chloro-3-hydrazinylpyridine derivatives involves various chemical transformations. For example, 2-hydrazinylpyridine-3,4-dicarbonitriles can react with salicylaldehyde derivatives to yield corresponding hydrazones, demonstrating the compound's ability to undergo condensation reactions (Ershov et al., 2018).
Physical Properties Analysis
The physical properties of 2-Chloro-3-hydrazinylpyridine and its derivatives can be studied through various spectroscopic techniques. Investigations into the crystalline structure and vibrational, electronic, and NMR analyses provide insight into the compound's physical characteristics (Velraj et al., 2015).
Chemical Properties Analysis
The chemical properties of 2-Chloro-3-hydrazinylpyridine derivatives are diverse, as evidenced by their reactivity and the variety of products formed from chemical reactions. For instance, the formation of 1,3,4-oxadiazoles from 2-chloropyridine-5-acetic acid illustrates the compound's versatility in organic synthesis (Holla et al., 2004).
科学研究应用
有机合成中的环化模式:2-氯-3-肼基吡啶在有机合成中表现出独特的反应性。例如,它根据取代基经历不同类型的环化,得到吡啶并[2,1-c][1,2,4]三嗪酮骨架的衍生物(舍尔法等人,2016)。
亲核取代反应:该化合物参与亲核取代反应,形成各种产物,如 2-氨基吡啶和吡啶并吡唑(博米卡等人,1976)。
肼基吡啶衍生物的合成:它与水杨醛衍生物反应,形成 2-{2-[2-羟基苯甲亚胺]肼基}吡啶-3,4-二腈,在荧光光谱学中具有潜在应用(埃尔绍夫等人,2018)。
吡唑烷二甲酸酯的合成:2-氯-3-肼基吡啶还用于合成 2-(3-氯-2-吡啶基)-5-氧代-3-吡唑烷二甲酸乙酯,表明其在合成杂环化合物方面的多功能性(张中涛,2011)。
金属配合物的形成:该化合物与铜(II)和锌(II)等金属形成配合物,可以研究它们的结构和化学性质(德斯佩涅等人,2009)。
双环[2.2.2]辛烯的合成:它用于合成取代的肼基吡啶,然后转化为与两个 N-氨基琥珀酰亚胺部分稠合的双环[2.2.2]辛烯(埃卡尔和克兰杰克,2020)。
生物成像应用:由 2-肼基吡啶构建的荧光探针用于快速检测生物成像中的次氯酸盐(吴等人,2016)。
抗癌剂:2-氯-3-肼基吡啶的衍生物,如 2-(氨基烷基)-5-硝基吡唑并[3,4,5-kl]吖啶,已显示出对白血病的显着活性,一些化合物已进入临床试验(卡普斯等人,1992)。
安全和危害
属性
IUPAC Name |
(2-chloropyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(9-7)2-1-3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXFQSGTPZMDSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554818 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydrazinylpyridine | |
CAS RN |
117087-45-3 | |
| Record name | 2-Chloro-3-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20554818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)







![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)